molecular formula C14H23N3O3 B14537956 Ethyl 8-[(1-methyl-1H-pyrazol-3-yl)amino]-8-oxooctanoate CAS No. 62399-74-0

Ethyl 8-[(1-methyl-1H-pyrazol-3-yl)amino]-8-oxooctanoate

Cat. No.: B14537956
CAS No.: 62399-74-0
M. Wt: 281.35 g/mol
InChI Key: QHLLUXLUFCMOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-[(1-methyl-1H-pyrazol-3-yl)amino]-8-oxooctanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-[(1-methyl-1H-pyrazol-3-yl)amino]-8-oxooctanoate typically involves the condensation of 1-methyl-1H-pyrazole-3-amine with ethyl 8-oxooctanoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-[(1-methyl-1H-pyrazol-3-yl)amino]-8-oxooctanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Ethyl 8-[(1-methyl-1H-pyrazol-3-yl)amino]-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-3-amine: A precursor in the synthesis of Ethyl 8-[(1-methyl-1H-pyrazol-3-yl)amino]-8-oxooctanoate.

    Ethyl 8-oxooctanoate: Another precursor used in the synthesis.

    Pyrazole Derivatives:

Uniqueness

This compound is unique due to its specific combination of the pyrazole moiety with an oxooctanoate ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

62399-74-0

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

ethyl 8-[(1-methylpyrazol-3-yl)amino]-8-oxooctanoate

InChI

InChI=1S/C14H23N3O3/c1-3-20-14(19)9-7-5-4-6-8-13(18)15-12-10-11-17(2)16-12/h10-11H,3-9H2,1-2H3,(H,15,16,18)

InChI Key

QHLLUXLUFCMOQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCC(=O)NC1=NN(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.